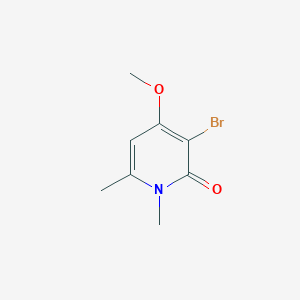
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is a heterocyclic organic compound. It features a pyridine ring substituted with bromine, methoxy, and methyl groups. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one typically involves the bromination of a precursor pyridine derivative. A common synthetic route might include:
Starting Material: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a solvent like acetic acid.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to handle bromine safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine N-oxides.
Reduction: Reduction reactions might target the bromine substituent, converting it to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible precursor for drug development, especially in targeting specific biological pathways.
Industry: Used in the synthesis of agrochemicals or materials science.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug precursor, it might interact with enzymes or receptors in the body, altering biochemical pathways. The bromine and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxypyridine: Lacks the additional methyl groups.
4-Methoxy-1,6-dimethylpyridin-2(1h)-one: Lacks the bromine substituent.
3-Bromo-1,6-dimethylpyridin-2(1h)-one: Lacks the methoxy group.
Uniqueness
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is unique due to the combination of bromine, methoxy, and methyl groups on the pyridine ring, which can influence its reactivity and potential biological activity.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-bromo-4-methoxy-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(12-3)7(9)8(11)10(5)2/h4H,1-3H3 |
InChI Key |
AHHLCQXUELDZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


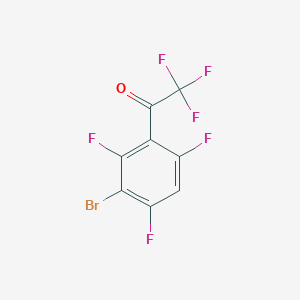
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
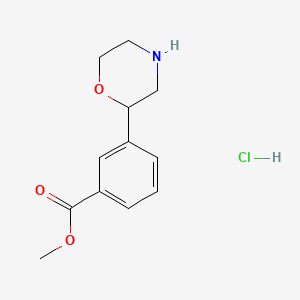
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
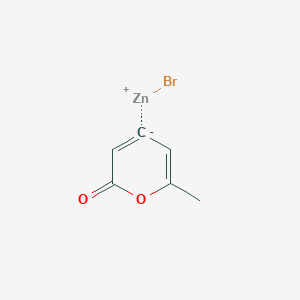
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
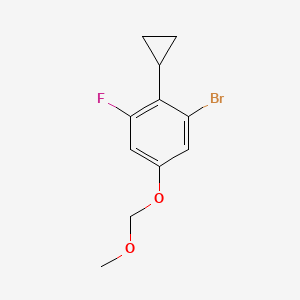
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)

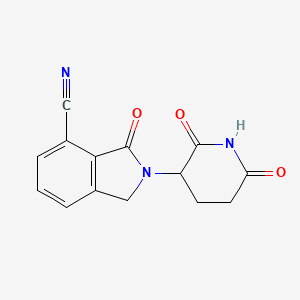

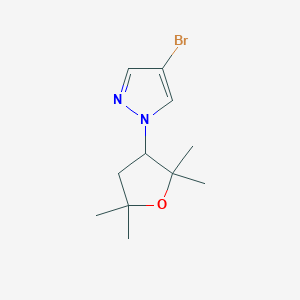
![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
